tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with the pyrrolidine ring.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is usually introduced through esterification reactions involving tert-butyl alcohol and the carboxylic acid derivative of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine moiety or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine or pyridine derivatives .
Scientific Research Applications
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Features a bicyclic structure with a tert-butyl ester group.
Uniqueness
tert-Butyl 3-((1-(pyridin-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, pyridine moiety, and tert-butyl ester group. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C16H25N3O2 |
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Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 3-(1-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-12(14-7-5-6-9-17-14)18-13-8-10-19(11-13)15(20)21-16(2,3)4/h5-7,9,12-13,18H,8,10-11H2,1-4H3 |
InChI Key |
SHSRBPGOGUWTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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